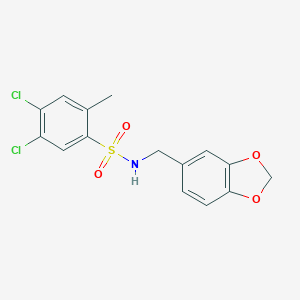

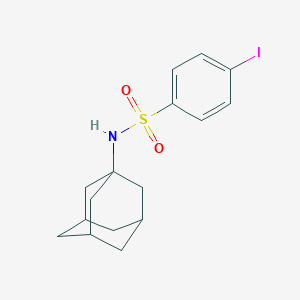

![molecular formula C16H25NO3S B288270 4-[(3,5-Dimethyl-1-piperidinyl)sulfonyl]-2-methylphenyl ethyl ether](/img/structure/B288270.png)

4-[(3,5-Dimethyl-1-piperidinyl)sulfonyl]-2-methylphenyl ethyl ether

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-[(3,5-Dimethyl-1-piperidinyl)sulfonyl]-2-methylphenyl ethyl ether, also known as Sulfentrazone, is a herbicide that is widely used in agriculture to control broadleaf weeds. It was first introduced in 1999 and has since gained popularity due to its effectiveness in controlling weeds.

Mechanism of Action

4-[(3,5-Dimethyl-1-piperidinyl)sulfonyl]-2-methylphenyl ethyl ethere works by inhibiting the synthesis of chlorophyll in plants, which leads to the death of the weeds. It does this by binding to a specific enzyme, protoporphyrinogen oxidase (PPO), which is involved in the synthesis of chlorophyll. 4-[(3,5-Dimethyl-1-piperidinyl)sulfonyl]-2-methylphenyl ethyl ethere binds to the PPO enzyme and prevents it from functioning properly, which leads to the accumulation of toxic intermediates and ultimately the death of the plant.

Biochemical and Physiological Effects:

4-[(3,5-Dimethyl-1-piperidinyl)sulfonyl]-2-methylphenyl ethyl ethere has been shown to have a variety of biochemical and physiological effects on plants. It has been found to cause oxidative stress, disrupt the cell membrane, and inhibit the activity of certain enzymes. 4-[(3,5-Dimethyl-1-piperidinyl)sulfonyl]-2-methylphenyl ethyl ethere has also been shown to affect the metabolism of amino acids and carbohydrates in plants.

Advantages and Limitations for Lab Experiments

4-[(3,5-Dimethyl-1-piperidinyl)sulfonyl]-2-methylphenyl ethyl ethere is widely used in laboratory experiments due to its effectiveness in controlling weeds and its low toxicity to non-target organisms. However, it is important to note that 4-[(3,5-Dimethyl-1-piperidinyl)sulfonyl]-2-methylphenyl ethyl ethere is not effective against all types of weeds and may not be suitable for all types of experiments. In addition, 4-[(3,5-Dimethyl-1-piperidinyl)sulfonyl]-2-methylphenyl ethyl ethere can be expensive and may not be readily available in all locations.

Future Directions

There are several areas of future research that could be explored with regards to 4-[(3,5-Dimethyl-1-piperidinyl)sulfonyl]-2-methylphenyl ethyl ethere. One area of interest is the development of new formulations of 4-[(3,5-Dimethyl-1-piperidinyl)sulfonyl]-2-methylphenyl ethyl ethere that are more effective against resistant weeds. Another area of research is the investigation of the long-term effects of 4-[(3,5-Dimethyl-1-piperidinyl)sulfonyl]-2-methylphenyl ethyl ethere on soil health and microbial communities. Finally, there is a need for more research on the potential impacts of 4-[(3,5-Dimethyl-1-piperidinyl)sulfonyl]-2-methylphenyl ethyl ethere on non-target organisms, such as pollinators and aquatic organisms.

Conclusion:

In conclusion, 4-[(3,5-Dimethyl-1-piperidinyl)sulfonyl]-2-methylphenyl ethyl ethere is a widely used herbicide that has been extensively studied for its effectiveness in controlling broadleaf weeds. It works by inhibiting the synthesis of chlorophyll in plants and has a low toxicity to non-target organisms. While 4-[(3,5-Dimethyl-1-piperidinyl)sulfonyl]-2-methylphenyl ethyl ethere has many advantages for laboratory experiments, it is important to consider its limitations and potential impacts on the environment. There are also several areas of future research that could be explored to improve the effectiveness and sustainability of 4-[(3,5-Dimethyl-1-piperidinyl)sulfonyl]-2-methylphenyl ethyl ethere.

Synthesis Methods

4-[(3,5-Dimethyl-1-piperidinyl)sulfonyl]-2-methylphenyl ethyl ethere is synthesized by reacting 4-nitrobenzenesulfonyl chloride with 2-methyl-4-(3,5-dimethylpiperidin-1-yl)phenol in the presence of a base such as sodium hydroxide. The resulting compound is then treated with ethyl iodide to produce 4-[(3,5-Dimethyl-1-piperidinyl)sulfonyl]-2-methylphenyl ethyl ethere.

Scientific Research Applications

4-[(3,5-Dimethyl-1-piperidinyl)sulfonyl]-2-methylphenyl ethyl ethere has been extensively studied for its herbicidal properties. It has been shown to control a wide range of broadleaf weeds, including pigweed, lambsquarters, and velvetleaf. 4-[(3,5-Dimethyl-1-piperidinyl)sulfonyl]-2-methylphenyl ethyl ethere is also effective against weeds that have developed resistance to other herbicides. In addition, 4-[(3,5-Dimethyl-1-piperidinyl)sulfonyl]-2-methylphenyl ethyl ethere has been found to have a low toxicity to non-target organisms and is therefore considered environmentally friendly.

properties

Product Name |

4-[(3,5-Dimethyl-1-piperidinyl)sulfonyl]-2-methylphenyl ethyl ether |

|---|---|

Molecular Formula |

C16H25NO3S |

Molecular Weight |

311.4 g/mol |

IUPAC Name |

1-(4-ethoxy-3-methylphenyl)sulfonyl-3,5-dimethylpiperidine |

InChI |

InChI=1S/C16H25NO3S/c1-5-20-16-7-6-15(9-14(16)4)21(18,19)17-10-12(2)8-13(3)11-17/h6-7,9,12-13H,5,8,10-11H2,1-4H3 |

InChI Key |

VXKVFBYLWRJBOG-UHFFFAOYSA-N |

SMILES |

CCOC1=C(C=C(C=C1)S(=O)(=O)N2CC(CC(C2)C)C)C |

Canonical SMILES |

CCOC1=C(C=C(C=C1)S(=O)(=O)N2CC(CC(C2)C)C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(Anilinocarbonyl)phenyl]-2-oxoethyl 4-aminobenzoate](/img/structure/B288187.png)

![1-[(4-iodophenyl)sulfonyl]-2-propyl-1H-imidazole](/img/structure/B288193.png)

![2-Sec-butyl-4-{[4-(2-methylphenyl)-1-piperazinyl]sulfonyl}phenyl methyl ether](/img/structure/B288198.png)

![1-({[4-(3-Chloro-2-methylphenyl)-1-piperazinyl]sulfonyl}methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B288202.png)

![1-[(5-chloro-2-methoxyphenyl)sulfonyl]-2-propyl-1H-imidazole](/img/structure/B288226.png)

![1-({[4-(2-Ethylphenyl)-1-piperazinyl]sulfonyl}methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B288233.png)

![1-({[4-(3-Chloro-4-methylphenyl)-1-piperazinyl]sulfonyl}methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B288237.png)

![1-({[4-(4-Methoxyphenyl)-1-piperazinyl]sulfonyl}methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B288238.png)

![1-[(2-Ethoxy-5-isopropyl-4-methylphenyl)sulfonyl]-2-methylindoline](/img/structure/B288243.png)